molecular formula C14H15ClN2OS B7496124 N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide

N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide

Cat. No. B7496124
M. Wt: 294.8 g/mol
InChI Key: JTKXWXJLAPSHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide, also known as TLCK, is a chemical compound that has been widely used in scientific research due to its ability to inhibit serine proteases. TLCK is a synthetic compound that is derived from the amino acid, L-tyrosine.

Scientific Research Applications

  • Synthesis and Antibacterial Screening : A study by Landage, Thube, & Karale (2019) focused on synthesizing a series of compounds, including those with a "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide" structure, to assess their antibacterial activities.

  • Microwave Promoted Synthesis : A. Saeed (2009) conducted a study on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which relates to the compound due to structural similarities. The study emphasized the efficiency of microwave irradiation in synthesizing such compounds compared to traditional methods (Saeed, 2009).

  • Research Chemical Characterization : McLaughlin et al. (2016) identified a research chemical closely related to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide" and provided an extensive analytical characterization of the compound, highlighting the potential mislabeling of research chemicals and the importance of accurate identification for pharmacological exploration (McLaughlin et al., 2016).

  • Synthesis and Antiviral Activity : Chen et al. (2010) explored the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which includes derivatives structurally related to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide." This study evaluated their potential antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010).

  • Organic Synthesis of Heterocycles : Zaki et al. (2006) utilized a compound similar to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide" for synthesizing various new benzothiazole derivatives. This research demonstrates the compound's relevance in the synthesis of heterocyclic compounds (Zaki et al., 2006).

  • Corrosion Inhibition Studies : Yadav, Sharma, & Kumar (2015) investigated thiazole derivatives, including structures similar to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide," as corrosion inhibitors for oil-well tubular steel in acidic solutions. This study underscores the potential industrial applications of such compounds (Yadav et al., 2015).

  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) focused on molecular structure, spectroscopic data, and molecular docking results of compounds structurally related to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide," providing insights into their biological effects based on molecular docking predictions (Viji et al., 2020).

properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-10-4-6-11(7-5-10)12-9-19-14(16-12)17-13(18)3-2-8-15/h4-7,9H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXWXJLAPSHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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